Product packaging for 2,4,6-Triethynyl-1,3,5-triazine(Cat. No.:CAS No. 501680-86-0)

2,4,6-Triethynyl-1,3,5-triazine

Cat. No.: B3393766
CAS No.: 501680-86-0
M. Wt: 153.14 g/mol
InChI Key: OZRCZUZMXJGSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Triazine-Based Architectures and Conjugated Systems

The 1,3,5-triazine (B166579) ring is a six-membered heterocycle containing three nitrogen atoms at alternating positions. This core structure is known for its electron-deficient nature, making it an excellent acceptor unit in donor-acceptor architectures. chinesechemsoc.org Triazine derivatives are a broad class of compounds with diverse applications, including in the development of herbicides, polymer photostabilizers, and even pharmaceuticals. nih.govresearchgate.net

2,4,6-Triethynyl-1,3,5-triazine distinguishes itself within this family by its incorporation into highly conjugated systems. The linear, rigid ethynyl (B1212043) groups extend the π-conjugation of the central triazine ring, creating a planar and electronically versatile molecule. This extended conjugation is a key feature in the design of organic materials with tailored electronic and optical properties. The nitrogen atoms within the triazine ring can act as active sites, possessing lone pair electrons and a hydrophilic character, which is beneficial in applications such as photocatalysis. frontiersin.org The combination of the electron-accepting triazine core and the π-donating ethynyl linkers establishes a foundation for creating materials with interesting charge-transfer characteristics.

The versatility of the triazine core is further highlighted by its use in the construction of Covalent Organic Frameworks (COFs). researchgate.netntu.edu.sgrsc.orguni-duesseldorf.de These are crystalline porous polymers with well-defined structures, and triazine-based building blocks are frequently employed due to their ability to form robust and predictable networks. researchgate.netntu.edu.sgrsc.orguni-duesseldorf.de For instance, COFs incorporating 2,4,6-triphenyl-1,3,5-triazine (B147588) have been shown to be effective photocathodes for hydrogen production. researchgate.netntu.edu.sg While not a direct derivative, this illustrates the utility of the triazine core in creating functional, porous materials. The introduction of ethynyl groups, as in this compound, offers the potential to create even more extended and rigid COF structures with unique properties.

Significance of Ethynyl Functionality for Advanced Materials Design

The ethynyl group (–C≡C–H) is a remarkably versatile functional group in the design of advanced materials. researchgate.net Its triple bond provides a region of high electron density, allowing it to act as a hydrogen-bond acceptor. researchgate.net Simultaneously, the terminal hydrogen atom is acidic and can function as a hydrogen-bond donor. researchgate.net This dual nature allows ethynyl groups to play a crucial role in directing molecular aggregation and crystal packing. researchgate.net

In the context of this compound, the three ethynyl groups are pivotal for several reasons:

Linear Rigidity and Extended Conjugation: The linear geometry of the ethynyl group enforces a rigid and planar structure, which is essential for creating well-ordered materials with efficient charge transport pathways. This extended conjugation leads to materials with smaller bandgaps, enabling them to absorb visible light, a desirable property for photocatalytic and photovoltaic applications. ntu.edu.sg

Reactive Handles for Polymerization: The terminal alkynes are highly reactive and can participate in a variety of coupling reactions, such as the Sonogashira and Negishi cross-coupling reactions. nih.gov This allows for the synthesis of a wide range of π-conjugated macromolecules and polymers with tailored properties. nih.gov The ethynyl groups can also undergo cyclotrimerization reactions to form new aromatic rings, further extending the conjugated system.

Enhanced Thermal Stability: The incorporation of ethynyl groups into polymer backbones can lead to materials with high thermal stability. rsc.org Upon heating, the ethynyl groups can crosslink, forming a highly stable, three-dimensional network. This property is particularly valuable for applications requiring materials that can withstand high temperatures. rsc.org

Porosity in Solid-State Materials: The rigid, rod-like nature of the ethynyl linkers can lead to the formation of porous materials in the solid state. This is particularly relevant in the design of COFs and other porous organic polymers for applications in gas storage and separation. rsc.org

Evolution of Research Trajectories for Triethynyl Triazine Derivatives

Research into triazine derivatives has a long history, with early work focusing on their synthesis and applications in areas like agriculture and polymer chemistry. nih.govresearchgate.net The development of more sophisticated synthetic methods, particularly cross-coupling reactions, has enabled the synthesis of more complex and functionalized triazine derivatives. nih.govresearchgate.netnih.govclockss.org

In recent years, the focus has shifted towards the development of triazine-based materials for advanced applications in electronics, optoelectronics, and catalysis. frontiersin.orgnih.govmdpi.com This has been driven by the unique electronic properties of the triazine ring and the ability to tune these properties through the introduction of various functional groups.

The research trajectory for triethynyl triazine derivatives, specifically, has mirrored this trend. Initial studies likely focused on the fundamental synthesis and characterization of these molecules. More recently, the potential of these compounds as building blocks for functional materials has been increasingly recognized. The ability to create highly conjugated, porous, and thermally stable materials from triethynyl triazine precursors has opened up new avenues of research.

Current and future research is likely to focus on:

Synthesis of Novel COFs and Porous Polymers: Utilizing this compound as a key building block to create new porous materials with tailored pore sizes and functionalities for applications in gas storage, separation, and heterogeneous catalysis. rsc.orguni-duesseldorf.de

Development of Organic Semiconductors: Exploring the charge transport properties of polymers and macromolecules derived from triethynyl triazines for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Photocatalytic Systems: Designing and synthesizing triazine-based materials for efficient visible-light-driven hydrogen production from water and other photocatalytic transformations. frontiersin.orgnih.govmdpi.com

Biomedical Applications: Investigating the potential of triazine derivatives in medicine, with some studies already showing their promise as potent receptor inverse agonists and ligands for therapeutic targets. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₃N₃ nih.gov
Molecular Weight 153.14 g/mol nih.gov
IUPAC Name This compound nih.gov
InChI InChI=1S/C9H3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h1-3H nih.gov
InChIKey OZRCZUZMXJGSLA-UHFFFAOYSA-N nih.gov
SMILES C#CC1=NC(=NC(=N1)C#C)C#C nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3N3 B3393766 2,4,6-Triethynyl-1,3,5-triazine CAS No. 501680-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-triethynyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCZUZMXJGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC(=N1)C#C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609174
Record name 2,4,6-Triethynyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501680-86-0
Record name 2,4,6-Triethynyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design for 2,4,6 Triethynyl 1,3,5 Triazine

Established Synthetic Pathways for the Core Compound

The construction of the 2,4,6-triethynyl-1,3,5-triazine molecule is primarily achieved through two well-established methodologies: halogen-ethynyl exchange reactions and Sonogashira-Hagihara cross-coupling strategies.

Halogen-Ethynyl Exchange Reactions (e.g., from Cyanuric Chloride)

A foundational and cost-effective approach to synthesizing substituted 1,3,5-triazines involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. nih.govresearchgate.net This method leverages the sequential nucleophilic substitution of the chlorine atoms. nih.govresearchgate.net The reactivity of the chlorine atoms decreases as each one is replaced, allowing for controlled, stepwise substitution by controlling the reaction temperature. daneshyari.com Generally, monosubstitution occurs at or below 0°C, disubstitution at room temperature, and trisubstitution at temperatures above 60°C. daneshyari.com

In the context of synthesizing this compound, this would involve the reaction of cyanuric chloride with an ethynyl (B1212043) nucleophile. This process allows for the systematic replacement of the three chlorine atoms with ethynyl groups, leading to the desired product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. daneshyari.com

Sonogashira-Hagihara Cross-Coupling Strategies

The Sonogashira-Hagihara reaction is a powerful and widely used cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org

For the synthesis of this compound, this strategy would involve the cross-coupling of a tri-halogenated 1,3,5-triazine (B166579), such as cyanuric chloride, with a suitable terminal alkyne, like trimethylsilylacetylene (B32187). The use of a copper(I) cocatalyst is crucial as it increases the reactivity and allows the reaction to proceed under milder conditions, often at room temperature. libretexts.org The trimethylsilyl (B98337) group in trimethylsilylacetylene serves as a protecting group and can be removed in situ or in a subsequent step. wikipedia.org This method offers high yields and functional group tolerance, making it a versatile approach for synthesizing various triazine derivatives. nih.gov

Precursor Compounds and Reagent Optimization for High Purity

The purity of the final this compound product is highly dependent on the quality of the precursors and the optimization of reaction conditions.

Table 1: Key Precursors and Reagents

Compound/ReagentRoleKey Considerations
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Starting material for halogen-ethynyl exchangeCommercially available and inexpensive. researchgate.netdaneshyari.com Its high reactivity requires controlled conditions to achieve selective substitution. daneshyari.com
Trimethylsilylacetylene Ethynyl source in Sonogashira couplingA convenient liquid reagent that prevents unwanted side reactions. wikipedia.org
Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂) Catalyst in Sonogashira couplingChoice of catalyst and ligand can significantly impact reaction efficiency and yield. libretexts.org
Copper(I) Salts (e.g., CuI) Co-catalyst in Sonogashira couplingIncreases reaction rate and allows for milder conditions. libretexts.org
Bases (e.g., Triethylamine, Diisopropylethylamine) Acid scavengerNeutralizes HCl or other acidic byproducts to prevent side reactions. daneshyari.com

To achieve high purity, optimization of reagent stoichiometry, reaction temperature, and catalyst loading is critical. For instance, in the halogen-ethynyl exchange, precise temperature control is necessary to manage the sequential substitution of chlorine atoms. daneshyari.com In Sonogashira coupling, the choice and amount of palladium catalyst and copper co-catalyst can influence the reaction's efficiency and selectivity. libretexts.org Purification techniques such as recrystallization and chromatography are often employed to isolate the final product in high purity. For example, a method involving recrystallization from an 80% methanol (B129727) aqueous solution has been described to achieve a purity of ≥99.5% for a related triazine derivative. google.com

Novel Synthetic Route Development and Efficiency Enhancements (e.g., Catalyst-Free Approaches)

While traditional methods are effective, research continues to explore more efficient and environmentally friendly synthetic routes. One area of development is the use of novel catalysts or catalyst-free systems. For instance, the use of acidic ionic liquids as both a solvent and catalyst has been reported for the synthesis of triazine derivatives in a one-pot method. google.com This approach offers advantages such as a simple operational process, mild reaction conditions, and convenient post-treatment, with the potential for high yields (above 90%) and high purity (≥99.5% by HPLC). google.com The ionic liquid can also be recovered and reused, reducing waste and environmental impact. google.com

Microwave-assisted synthesis has also emerged as a technique to significantly enhance reaction rates and yields in the preparation of substituted 1,3,5-triazines. researchgate.net This method can accelerate the substitution reactions on the triazine core, leading to shorter reaction times and improved efficiency.

Scalability Considerations in Synthesis for Material Production

The transition from laboratory-scale synthesis to large-scale material production presents several challenges. Key considerations for the scalable synthesis of this compound include:

Cost and Availability of Starting Materials: Cyanuric chloride is an inexpensive and readily available precursor, making it suitable for large-scale production. researchgate.netdaneshyari.com

Reaction Conditions: The ability to control temperature is crucial for selective substitution on the triazine ring. daneshyari.com Maintaining consistent temperature control in large reactors can be challenging.

Catalyst Efficiency and Recovery: For methods like Sonogashira coupling, the cost of the palladium catalyst can be a significant factor. Developing highly active catalysts with low loading requirements or methods for catalyst recovery and reuse is important for economic viability. libretexts.org

Process Safety: The handling of reactive reagents and the management of reaction exotherms are critical safety considerations in scaling up chemical processes.

Purification: Efficient and scalable purification methods are necessary to obtain the desired product purity for material applications.

The development of robust and scalable synthetic protocols is essential for the practical application of this compound in advanced materials.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Triethynyl 1,3,5 Triazine Derivatives and Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Intermediates and Extended Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,4,6-triethynyl-1,3,5-triazine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of molecular structures and the identification of intermediates during synthesis. nih.govnih.gov

For instance, in the ¹H NMR spectrum of 2,4,6-triamino-1,3,5-triazine (melamine), a key intermediate, the protons of the amino groups can be observed, although rapid proton exchange with the solvent can sometimes broaden or obscure these signals. researchgate.net In more complex derivatives, such as those incorporating phenyl groups, the aromatic protons exhibit characteristic multiplets in the downfield region of the spectrum. rsc.org The integration of these signals provides quantitative information about the number of protons in different environments.

¹³C NMR spectroscopy is equally informative. The carbon atoms of the triazine ring in derivatives typically appear in the range of 160-175 ppm. nih.govresearchgate.net For example, in 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline, the triazine carbons are observed around 170.0 ppm. rsc.org The ethynyl (B1212043) carbons can also be identified, although their chemical shifts can vary depending on the substituent. The specific chemical shifts are sensitive to the electronic environment, making NMR a powerful technique for confirming successful substitution and for studying the electronic effects of different functional groups attached to the triazine core. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound/Derivative Solvent ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm)
2,4,6-Triamino-1,3,5-triazine (Melamine) D₂O 4.514 (H₂O), 5.93 (NH₂) 162, 172 (Triazine C)
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline DMSO-d₆ 8.35 (d, 6H), 6.69 (d, 6H), 5.90 (s, 6H) 170.0, 153.4, 130.6, 123.4, 113.6
2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine DMSO-d₆ 1.45 (s, 4H), 1.56 (s, 2H), 3.67 (s, 12H), 7.29–7.38 (m, 3H), 7.57 (d, 4H), 8.02 (s, 1H), 10.61 (s, 1H) 24.4, 25.4, 43.4, 126.2, 128.7, 128.8, 135.2, 141.0, 164.2, 164.5
2,4,6-Triphenyl-1,3,5-triazine (B147588) CDCl₃ 8.90 (d, 6H), 8.31 (d, 6H), 7.83 (m, 12H) 172.2 (Ctriazine), 148.8, 137.6, 133.6, 133.1, 130.4, 130.2, 127.8, 124.8, 94.4 (C≡C), 91.3 (C≡C)

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopic Analysis (Raman, FT-IR) of Bond Dynamics and Framework Integrity

FT-IR Spectroscopy:

In the FT-IR spectra of triazine derivatives, several characteristic absorption bands are observed. The in-plane stretching vibrations of the triazine ring typically appear in the region of 1400-1600 cm⁻¹. mdpi.com For instance, in 2,4,6-triamino-1,3,5-triazine, strong absorptions corresponding to NH₂ stretching are observed around 3469 cm⁻¹ and 3419 cm⁻¹. researchgate.net The C≡C stretching vibration of the ethynyl group is a key diagnostic peak, usually appearing as a weak to medium intensity band around 2100-2200 cm⁻¹. mdpi.com For example, in a nitro-substituted triethynyl-triphenyl-triazine derivative, this peak is observed at 2213 cm⁻¹. mdpi.com

Raman Spectroscopy:

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The symmetric stretching of the triazine ring, which is often weak or inactive in the IR spectrum, can be a strong band in the Raman spectrum, typically appearing around 990 cm⁻¹. mdpi.com The C≡C stretching vibration is also readily observed in the Raman spectra of ethynyl-substituted triazines, often with a strong intensity, as seen in a derivative where it appears at 2205 cm⁻¹. mdpi.com In studies of 2,4,6-triazido-1,3,5-triazine under high pressure, Raman spectroscopy revealed a peak split at around 700 cm⁻¹ at approximately 5 GPa, indicating pressure-induced intramolecular stress. nih.gov

The analysis of these vibrational modes is crucial for confirming the presence of key functional groups, monitoring the progress of polymerization or framework formation, and assessing the integrity of the resulting architectures.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

Vibrational Mode FT-IR (cm⁻¹) Raman (cm⁻¹)
C≡C Stretch 2100 - 2213 2205 - 2217
C=N Stretch (Triazine Ring) ~1510 ~1510
Triazine Ring Breathing/Symmetric Stretch - ~990
C=C Stretch (Aromatic) ~1600 ~1600

Note: Frequencies can be influenced by substitution and the physical state of the sample.

X-ray Diffraction (XRD) and Crystallographic Studies of Extended Frameworks

X-ray diffraction (XRD) is a powerful technique for determining the long-range order and crystal structure of materials. For this compound based extended frameworks, such as covalent organic frameworks (COFs), XRD is essential for confirming their crystalline nature and elucidating their porous structures. nih.govnih.gov

Powder X-ray diffraction (PXRD) patterns of these frameworks typically show characteristic peaks at specific 2θ angles, which correspond to the repeating structural units within the crystalline lattice. The positions and intensities of these peaks can be compared with simulated patterns based on proposed structural models to validate the framework's structure. For example, the successful synthesis of a triazine-based COF was confirmed by the appearance of distinct diffraction peaks in its PXRD pattern, indicating a high degree of crystallinity. nih.gov

Single-crystal X-ray diffraction, while more challenging to perform on COFs, can provide atomic-level precision of the crystal structure, including bond lengths, bond angles, and the arrangement of molecules within the unit cell. nih.gov For smaller, non-polymeric derivatives of this compound, single-crystal XRD can provide definitive structural proof. For instance, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been determined to be monoclinic. researchgate.netresearchgate.net

The ability to obtain high-quality diffraction data is crucial for understanding the porosity, stability, and potential applications of these materials.

Advanced Electron Microscopy Techniques for Morphological and Nanoscale Characterization

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and nanoscale features of materials derived from this compound.

Scanning Electron Microscopy (SEM):

Transmission Electron Microscopy (TEM):

TEM offers even higher resolution than SEM and can be used to visualize the internal structure of materials. In the context of triazine-based frameworks, TEM can reveal the presence of ordered pores and channels at the nanoscale. For graphyne-like networks assembled from triethynyltriazine derivatives, high-resolution TEM can directly image the porous structure. researchgate.net Selected Area Electron Diffraction (SAED), a technique often performed in a TEM, can provide diffraction patterns from very small crystalline domains, complementing XRD data and confirming the crystalline nature of the material at a local level.

These microscopy techniques provide direct visual evidence of the structures that are inferred from spectroscopic and diffraction data, offering a complete picture of the material from the molecular to the macroscopic level.

Solid-State Spectroscopic Probes for Framework Integrity and Defect Analysis

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of atoms in solid materials, providing insights into the integrity of the framework and the presence of defects in polymers and frameworks derived from this compound.

Unlike solution-state NMR, which averages out anisotropic interactions, solid-state NMR can provide information about the orientation and connectivity of molecules in the solid state. For example, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is commonly used to characterize covalent organic frameworks. The spectra can confirm the formation of the desired covalent bonds and the presence of the triazine and ethynyl moieties within the final framework. For instance, solid-state ¹³C NMR has been used to confirm the structure of a triptycene-based covalent triazine framework.

Furthermore, solid-state NMR can be used to identify and quantify defects within the framework structure. Incomplete reactions or side reactions during the synthesis can lead to the presence of unreacted functional groups or alternative linkages, which can be detected by their unique chemical shifts in the solid-state NMR spectrum. Isotopic labeling, for instance with ¹⁵N, can be employed to enhance the sensitivity and resolution of the NMR experiments, providing more detailed information about the nitrogen environments within the triazine rings and helping to elucidate the bonding characteristics of the framework.

Theoretical and Computational Investigations of 2,4,6 Triethynyl 1,3,5 Triazine Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of 2,4,6-triethynyl-1,3,5-triazine and its analogues. DFT calculations have been employed to understand the impact of substituting different functional groups on the triazine core. For instance, studies on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, which are related to TET, have shown that replacing oxygen with sulfur leads to a bathochromic shift in absorption bands and more effective fluorescence quenching. mdpi.comnih.gov These calculations, performed on simplified model compounds, provide insights into the structural parameters that are often close to those observed in X-ray crystallography. mdpi.com

Furthermore, DFT has been instrumental in investigating the adsorption of triazine derivatives on semiconductor surfaces. For example, the nondestructive room-temperature adsorption of 2,4,6-tri(2'-thienyl)-1,3,5-triazine on a Si-B interface was successfully modeled using DFT, explaining the specific adsorption sites observed via high-resolution scanning tunneling microscopy (STM). researchgate.netnih.gov Similarly, DFT calculations have been used to understand the pairwise intermolecular interactions in the self-assembly of brominated pyridine (B92270) derivatives, where electrostatic and hydrogen-bonding interactions play a crucial role. researchgate.net

In the context of energetic materials, DFT calculations have been used to predict the crystal structures and properties of compounds like 2,4,6-trinitro-1,3,5-triazine (TNTA). mdpi.com These studies help in identifying the most stable crystal packing and predicting key parameters like density and lattice energy. mdpi.comrsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Adsorption

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound systems, particularly in the context of self-assembly and adsorption phenomena. These simulations can model the time evolution of molecular systems, providing insights into the mechanisms that govern the formation of ordered structures.

For example, MD simulations, often in conjunction with DFT, can be used to study the on-surface assembly of TET derivatives into two-dimensional networks. researchgate.netresearchgate.net These simulations help in understanding how intermolecular forces, such as hydrogen and halogen bonds, direct the formation of supramolecular structures like graphyne-like networks. researchgate.netresearchgate.net The interaction with the substrate, as revealed by these simulations, can significantly influence the final assembled structure. researchgate.net

In the field of energetic materials, reactive molecular dynamics (ReaxFF MD) simulations are employed to study the thermal decomposition of triazine-based compounds. mdpi.com These simulations can predict the initial steps of decomposition, identifying the key chemical reactions and their associated energy barriers. rsc.org For instance, ReaxFF MD has been used to investigate the decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), revealing the role of intermolecular hydrogen transfer in its initial decomposition. rsc.org

Computational Modeling of Polymerization Pathways and Mechanisms

Computational modeling plays a crucial role in understanding the polymerization of this compound and its derivatives to form covalent organic frameworks (COFs) and other polymers. These models can elucidate the reaction mechanisms and predict the properties of the resulting polymeric materials.

The ethynyl (B1212043) functional groups on the TET molecule are key to its polymerization, allowing for the formation of extended structures through reactions like Sonogashira–Hagihara cross-coupling or click polymerization with azides. ossila.com Computational studies can model these polymerization reactions, providing insights into the reaction energetics and the structure of the resulting polymers. For example, modeling can help predict the porosity and surface area of microporous organic polymers derived from TET, which are important for applications such as gas storage and separation. ossila.com

Furthermore, computational modeling can aid in the design of new synthetic routes for triazine-based polymers. By simulating different reaction conditions and precursor molecules, researchers can identify promising pathways for the synthesis of materials with desired properties.

Predictive Simulations of Optoelectronic Properties in Derived Materials

Predictive simulations are essential for understanding and tailoring the optoelectronic properties of materials derived from this compound. These simulations, often based on DFT and time-dependent DFT (TD-DFT), can calculate key properties such as absorption and emission spectra, charge carrier mobilities, and exciton (B1674681) binding energies.

For instance, in the context of organic light-emitting diodes (OLEDs), computational studies have been used to investigate the photophysical properties of dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core. nih.gov These simulations help in understanding the relationship between molecular structure and light-emission characteristics. Similarly, for blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole (B46965) derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels, which are crucial for designing efficient OLED devices. rsc.org

Computational predictions also guide the development of triazine-based materials for other optoelectronic applications, such as photocatalysis and sensing. nih.govrsc.org By simulating the electronic structure and excited-state dynamics, researchers can predict the photocatalytic activity and sensing capabilities of these materials. nih.govrsc.org

Mechanistic Insights from Quantum Chemical Approaches

Quantum chemical approaches provide deep mechanistic insights into the chemical behavior of this compound systems. These methods, including high-level ab initio calculations and DFT, can be used to study reaction mechanisms, transition states, and reaction kinetics with high accuracy.

For example, quantum chemical calculations have been instrumental in understanding the thermal decomposition mechanisms of energetic materials based on the triazine ring. rsc.org These studies can identify the elementary reaction steps, calculate the activation energies, and predict the final decomposition products. mdpi.comrsc.org Such insights are crucial for assessing the stability and safety of these materials.

Quantum chemical methods are also used to investigate the nature of intermolecular interactions that drive self-assembly processes. researchgate.net By analyzing the electron density distribution and calculating interaction energies, these methods can quantify the strength and directionality of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the formation of supramolecular architectures. researchgate.net

Polymerization and Supramolecular Assembly Strategies Utilizing 2,4,6 Triethynyl 1,3,5 Triazine

Covalent Organic Framework (COF) Synthesis

The synthesis of COFs using 2,4,6-triethynyl-1,3,5-triazine as a monomer primarily relies on the irreversible cyclotrimerization of its terminal alkyne groups. This reaction creates new, highly stable benzene (B151609) rings, effectively linking the triazine nodes into an extended two-dimensional or three-dimensional network.

The design of COFs from this compound is governed by the inherent properties of the molecule itself. The key principles are:

Symmetry and Directionality: The D₃h symmetry of the TET molecule is a crucial design element. The three ethynyl (B1212043) groups are arranged at 120-degree angles, which directs the polymerization to form highly ordered hexagonal networks. This predictable geometry is fundamental to achieving a crystalline, porous framework rather than an amorphous polymer.

Reaction Chemistry: The primary polymerization strategy is the [2+2+2] cyclotrimerization of the ethynyl groups. bohrium.comfu-berlin.de This reaction can proceed without a catalyst at room temperature, converting the triazine-ethynyl building blocks into a heteroaromatic framework composed of alternating triazine and newly formed benzene rings. bohrium.comfu-berlin.de This creates a structure analogous to graphdiyne, a 2D carbon allotrope. nih.govmdpi.com The planarity of the triazine core and the resulting benzene rings promotes π-stacking between the layers, leading to the formation of a stable, layered material. mdpi.com

Topological Outcome: The connection of C₃-symmetric nodes (the TET molecules) via the formation of new hexagonal rings invariably leads to a honeycomb-like topology in two dimensions (a 6,6,6-graphyne or N-graphdiyne structure). mdpi.commdpi.com These 2D layers then stack to form the final 3D material. The resulting topology features uniform, triangular pores characteristic of graphyne-like materials. nih.govresearchgate.net

The porosity of COFs derived from this compound is an intrinsic result of the network's topology. Control over this porosity can be achieved through several strategies:

Intrinsic Microporosity: The cyclotrimerization of TET units creates frameworks with uniform, triangular micropores. nih.gov These pores are suitable for the size-selective intercalation of small molecules. bohrium.comfu-berlin.de For instance, frameworks synthesized from TET have demonstrated the ability to adsorb small dye molecules while excluding larger nanoparticles, highlighting the well-defined nature of their pores. fu-berlin.de

Mixed-Linker Strategy: A common method for tuning porosity in COFs is to introduce a second linker of different length or geometry into the synthesis. While specific examples combining TET with other linkers are not extensively detailed, the principle involves co-polymerizing TET with other multi-ethynyl-substituted monomers. Using a longer or shorter linear or angular co-linker would systematically alter the dimensions of the pores within the resulting framework.

Introduction of 3D Building Blocks: To prevent the dense stacking of 2D layers, which can reduce accessible porosity, rigid, three-dimensional building blocks can be incorporated. For example, the introduction of triptycene (B166850) units into graphdiyne-like porous organic polymers has been shown to improve the Brunauer-Emmett-Teller (BET) surface area by mitigating layer stacking. nih.gov This principle is directly applicable to diversifying TET-based frameworks.

The properties of these graphdiyne-like porous organic frameworks highlight their potential for applications in gas storage and separation.

Table 1: Porosity Data for Graphdiyne-like Porous Organic Frameworks

Framework Name Monomers BET Surface Area (m²/g) Pore Size (nm) Application Highlight
G-PTN nih.gov Triptycene-derived triethynyl monomer 1046 0.59, 1.27 Selective adsorption of acetylene (B1199291) over ethylene. nih.gov
GPOF nih.govacs.org Not specified, graphdiyne-like structure Microporous Not specified Host for solid-phase sulfur conversion in batteries. nih.govacs.org

Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into COFs after the framework has been constructed. nih.govrsc.orgrsc.org For COFs synthesized from this compound, the unreacted terminal alkyne groups (if the polymerization is not fully complete) and the nitrogen atoms of the triazine rings serve as potential sites for functionalization.

While specific examples of PSM on fully formed TET-COFs are not widely reported, several chemically compatible strategies exist:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl groups are ideal handles for "click chemistry." researchgate.net This highly efficient reaction can be used to covalently attach a wide variety of molecules bearing an azide (B81097) group (R-N₃) to the framework. This would allow for the precise installation of new chemical functions within the pores, tuning the framework's properties for applications like catalysis or selective sensing. researchgate.net

Coordination to Triazine Nitrogens: The nitrogen atoms in the triazine core are Lewis basic sites. They can be used to coordinate with metal ions, effectively metalating the framework. researchgate.net This post-synthetic metalation can introduce catalytic sites or enhance the material's properties for gas sorption.

Chemical Conversion of Linkages: The framework itself can be chemically modified. For example, the nitrogen-rich skeleton could be partially oxidized or reduced to alter its electronic properties and surface chemistry. nih.gov

Metal-Organic Framework (MOF) and Coordination Polymer Formation

A thorough review of scientific literature indicates that This compound is not a conventional building block for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The formation of these materials relies on the establishment of robust, directional coordination bonds between organic linkers and metal ions or clusters. nih.gov The functional groups typically employed for this purpose are carboxylates, pyridyls, and azolates, which are not present in TET.

The terminal C-H bond of the ethynyl groups in this compound is not a strong coordinating moiety and does not readily form the stable, well-defined linkages required for crystalline MOF construction. While the nitrogen atoms of the triazine ring possess lone pairs and can act as Lewis bases, they are sterically hindered by the adjacent ethynyl groups, making coordination to metal centers difficult.

Therefore, there is no established literature on the rational design of ligands or the selection of metal nodes for forming coordination polymers using this specific compound as the primary linker.

As no MOFs or coordination polymers synthesized directly from this compound are reported, there is no available data on their porosity or framework stability. The principles governing MOF stability, such as the strength of the metal-ligand bond (often predicted by Hard-Soft Acid-Base theory) and the kinetic inertness of the metal cluster, cannot be applied in this context due to the absence of such frameworks. ustc.edu.cnwiley-vch.de

Linear and Hyperbranched Polymerization

The ethynyl groups on the triazine core are key functional handles for polymerization, enabling the formation of both one-dimensional linear chains and highly branched, three-dimensional structures.

The terminal acetylene (ethynyl) groups of this compound are amenable to various coupling reactions that drive polymerization. On-surface synthesis, for instance, can induce coupling of these groups to form extended, covalently bonded networks. This process often occurs on metallic substrates where the surface catalyzes the reaction, leading to the formation of graphyne-like structures. researchgate.net

A prominent example of polymerization involving acetylene functionalities is the Sonogashira-Hagihara cross-coupling reaction. This palladium- and copper-catalyzed reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.gov While direct polymerization of TET via this method creates cross-linked networks, a related monomer, 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) (TEPT), which features an additional phenyl spacer, is frequently used to form conjugated microporous polymers. ossila.com These reactions highlight how the acetylenic ends of the molecule are directly engaged to extend the molecular structure into a polymeric framework. nih.gov

Polycondensation reactions are a cornerstone for synthesizing polymers from triazine-based monomers. Beyond the Sonogashira coupling mentioned previously, other significant polycondensation strategies are employed to leverage the reactive nature of the triazine core and its substituents.

One such powerful technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring from an azide and a terminal alkyne. Using a derivative like 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (TEPT) as the alkyne source and reacting it with aromatic azide linkers leads to the formation of nitrogen-rich microporous organic polymers. ossila.com For example, the polymer CMOP-1, synthesized via this click polymerization, demonstrates significant gas sorption properties due to its high nitrogen content and porous structure. ossila.com

Covalent Triazine Frameworks (CTFs) represent another important class of materials derived from polycondensation. These are typically synthesized through methods like ionothermal polymerization of dinitrile monomers or through coupling reactions. nih.gov The Sonogashira-Hagihara cross-coupling is a key method for creating triazine-node conjugated microporous polymers (TCMPs), which exhibit high thermal and chemical stability. nih.gov These materials are constructed by reacting tri-halogenated triazine monomers with various multi-alkyne linkers, resulting in highly porous, stable networks. nih.gov

Polymer/FrameworkMonomer(s)Synthesis MethodKey Properties
CMOP-1 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine and aromatic azidesClick Polymerization (CuAAC)BET Surface Area: 431 m²/g; High CO₂ and H₂ uptake. ossila.com
TCMPs 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine and di/triacetylenesSonogashira-Hagihara Cross-CouplingHigh thermal/chemical stability; Surface areas: 494–995 m²/g. nih.gov
COP-T Self-condensation of 2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazineYamamoto CouplingHigh hydrothermal stability; Graphene-like layered structure. nih.gov

Self-Assembled Monolayers and Thin Films

The planar geometry and hydrogen bonding capabilities of this compound make it an ideal candidate for constructing highly ordered two-dimensional (2D) structures on surfaces. When deposited on noble metal substrates such as gold (Au(111)) or silver (Ag(111)), TET molecules self-assemble into extended supramolecular networks. researchgate.net

These assemblies are stabilized by specific, directional, non-covalent interactions. Research shows the formation of a graphyne-like network where the primary stabilizing force is the C(sp)−H···N hydrogen bond between the terminal hydrogen of the ethynyl group and the nitrogen atoms of the triazine ring. researchgate.netresearchgate.net This interaction is highly linear, with C−H···N angles approaching 180°, which directs the formation of a robust and well-ordered 2D array. researchgate.net These supramolecular structures are considered stable analogues of γ-graphyne. researchgate.net

The ability to form such ordered layers is critical for applications in nanotechnology and surface engineering. Furthermore, derivatives of TET have been used to create photocatalyst films, demonstrating the potential for these self-assembly strategies to generate functional thin-film materials. ossila.com

SubstrateResulting StructureStabilizing Interactions
Au(111) Supramolecular graphyne-like networkN···H−C(sp) hydrogen bonds. researchgate.net
Ag(111) Supramolecular graphyne-like networkN···H−C(sp) hydrogen bonds. researchgate.net

Dendrimeric and Star Polymer Architectures

The inherent threefold symmetry of the 1,3,5-triazine (B166579) ring makes it a perfect central core for the synthesis of branched macromolecules like dendrimers and star polymers. nih.govresearchgate.net These architectures are built by attaching multiple polymeric or dendritic arms (dendrons) to the triazine unit, which acts as a branching point. researchgate.netnih.gov

Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers have a more irregular structure. Star polymers consist of several linear polymer chains linked to a central core. nih.gov The 1,3,5-triazine unit can serve as the core in all these architectures. Synthetic strategies often start with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms are sequentially substituted with dendrons or polymer chains. nih.govmdpi.comnih.gov This temperature-controlled nucleophilic substitution allows for precise construction of the desired architecture. csic.es

For example, hyperbranched polyfluorenes have been synthesized using a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core, demonstrating good thermal stability and tunable photophysical properties. nih.gov In another application, the triazine scaffold has been used as a branching connector for the synthesis of peptide dendrimers, which have shown significant antimicrobial activity. nih.govmdpi.com The triazine core's ability to improve thermal stability and influence electron-transfer processes makes it a valuable component in advanced materials. nih.gov

Advanced Functional Materials Derived from 2,4,6 Triethynyl 1,3,5 Triazine

Materials for Optoelectronics and Photonics

The inherent electronic properties of the triazine ring, combined with the extended π-conjugation offered by the ethynyl (B1212043) groups, make 2,4,6-triethynyl-1,3,5-triazine and its derivatives promising candidates for various optoelectronic and photonic applications. These materials often exhibit excellent thermal stability and tunable photophysical properties. researchgate.netmdpi.comrsc.org

Organic Light-Emitting Diodes (OLEDs) Componentry

Derivatives of 1,3,5-triazine (B166579) are crucial components in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting capabilities and high thermal stability. mdpi.comresearchgate.net The electron-deficient nature of the triazine core facilitates efficient electron injection and transport, which is essential for achieving high device performance. While direct applications of this compound in OLEDs are not extensively documented, its derivatives and polymers are subjects of significant research.

The ethynyl groups can be utilized to create star-shaped or dendritic molecules, which are known to prevent concentration quenching and improve the amorphous stability of thin films in OLEDs. These structures can serve as host materials for phosphorescent emitters or as the emissive layer itself. For instance, triazine derivatives combined with carbazole (B46965) moieties have been shown to be effective as host materials in phosphorescent OLEDs (PhOLEDs), leading to high quantum efficiencies. mdpi.com The general strategy involves using the triazine core as an electron-accepting unit and attaching various electron-donating groups via the ethynyl linkers to tune the emission color and improve charge balance within the device.

Photovoltaic Device Architectures (e.g., Organic Solar Cells)

In the realm of organic photovoltaics, triazine-based materials are explored as both electron acceptors and as components of donor-acceptor copolymers in the active layer of organic solar cells. The electron-deficient triazine core, when incorporated into a polymer backbone, can enhance the electron mobility and influence the morphology of the bulk heterojunction, which is critical for efficient charge separation and collection. researchgate.netmdpi.com

The reactive ethynyl groups of this compound are particularly advantageous for synthesizing conjugated polymers through reactions like the Sonogashira coupling. This allows for the creation of polymers with a high degree of structural control and extended π-conjugation, which is essential for broad absorption of the solar spectrum. For example, conjugated porous polymers based on a 2,4,6-tris(5-ethynylthiophen-2-yl)-1,3,5-triazine core have been synthesized, exhibiting broad absorption in the visible and near-infrared regions. researchgate.net Furthermore, triazine derivatives have been successfully employed as cathode interlayers in organic solar cells, improving the device efficiency and stability. researchgate.net

Non-Linear Optical (NLO) Materials

Theoretical studies have highlighted the potential of triazine-based compounds for non-linear optical (NLO) applications. nih.govnih.gov The octupolar symmetry of this compound, with its electron-deficient core and electron-rich peripheries (the ethynyl groups), is a key feature for second-order NLO activity.

Computational studies using the ab initio coupled perturbed Hartree-Fock (CPHF) method have shown that the first, second, and third-order polarizabilities (α, β, and γ) of octupolar tri-s-triazines are significantly larger than those of unsubstituted s-triazine. nih.gov Crucially, the attachment of groups containing π-systems, such as ethynyl groups, to the triazine core leads to a substantial increase in these polarizabilities. nih.gov This suggests that this compound and its derivatives are promising candidates for the development of new NLO materials. nih.gov While extensive experimental data for this specific compound is not yet available, the theoretical groundwork indicates a promising avenue for research. rsc.orgnih.gov

Energy Storage and Conversion Materials

The porosity, high nitrogen content, and electrochemical activity of polymers and frameworks derived from this compound make them highly suitable for energy storage and conversion applications. The ability to form robust, porous structures through the polymerization of the ethynyl groups is a key advantage.

Supercapacitor Electrode Materials

For instance, a triazine-based covalent organic framework, DHTA-COF, when composited with θ-Al2O3, exhibited a specific capacitance of 261.5 F g⁻¹ at a current density of 0.5 A g⁻¹. rsc.orgresearchgate.net Another study on a triazine-based COF, TDFP-1, reported a maximum specific capacitance of 354 Fg-1 at a scan rate of 2 mV/s. researchgate.net A particularly high specific capacitance of 589 F·g⁻¹ was achieved with an anthracene-based covalent triazine framework (An-CTF-10-500), which also demonstrated high capacity retention of 95% over 5000 cycles. mdpi.com

Performance of Triazine-Based Covalent Organic Frameworks in Supercapacitors
MaterialSpecific Capacitance (F g⁻¹)Current Density / Scan RateCycling Stability (% retention after cycles)Reference
50%Al₂O₃@DHTA-COF261.50.5 A g⁻¹Not specified rsc.orgresearchgate.net
TDFP-13542 mV/s95% after 1000 cycles researchgate.net
CNT@TFA-COF-33381.0 A g⁻¹Not specified (long-term stability) rsc.org
An-CTF-10-500589Not specified95% after 5000 cycles mdpi.com

Rechargeable Battery Components (e.g., Lithium Adsorption)

The high nitrogen content and porous nature of covalent organic frameworks (COFs) derived from triazine precursors make them excellent candidates for anode materials in lithium-ion batteries. The nitrogen atoms can act as active sites for lithium-ion storage, leading to high specific capacities. researchgate.netnih.govresearchgate.net

A triazine-based COF synthesized from 1,4-dicyanobenzene demonstrated a high reversible capacity of 1536 mAh g⁻¹ and could sustain 500 cycles at a current density of 100 mA g⁻¹. researchgate.net The storage mechanism was identified as a 14-electron redox process, with one lithium ion per C=N group and six lithium ions per benzene (B151609) ring. researchgate.net In another study, a large-sized single-crystalline 2D triazine-based COF, when hybridized with multi-walled carbon nanotubes, showed an excellent lithium-ion storage performance with a capacity of 228 mAh g⁻¹ at 0.2 A g⁻¹. nih.govresearchgate.net

Lithium-Ion Storage Performance of Triazine-Based Covalent Organic Frameworks
MaterialSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycling PerformanceReference
DCB-COF1536 (reversible)0.1Stable for 500 cycles researchgate.net
Triazine-based 2D COF-CNT hybrid2280.2Excellent stability nih.govresearchgate.net

Electrocatalytic Applications

Polymers and frameworks derived from this compound are emerging as highly effective platforms for electrocatalysis, a critical technology for clean energy conversion. The inherent nitrogen doping and the porous, high-surface-area nature of these materials, such as Covalent Triazine Frameworks (CTFs) and Covalent Organic Frameworks (COFs), make them promising candidates for catalyzing key electrochemical reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and carbon dioxide reduction reaction (CO2RR).

The triazine units provide a high density of nitrogen atoms within a conjugated carbon framework. This intrinsic nitrogen doping can modulate the electronic properties of the material, creating active sites that facilitate reactant adsorption and electron transfer, which are crucial for catalysis. Researchers have demonstrated that these metal-free materials can exhibit remarkable electrocatalytic performance, and their activity can be further enhanced by incorporating single metal atoms into the framework.

For instance, a triazine-based COF modified with nickel (Ni-COF) has shown significant activity for both HER and OER. In the HER process, the Ni-COF required an overpotential of just 208 mV to achieve a current density of 10 mA cm⁻², outperforming its cobalt and iron-doped counterparts. acs.org This enhanced performance is attributed to favorable electronic properties and low charge-transfer resistance, as evidenced by electrochemical impedance spectroscopy, which recorded a low value of 1.53 Ω for the Ni-COF. acs.org Similarly, a pyromellitic diimide and triazine-containing COF has been reported as an efficient metal-free electrocatalyst for HER, needing only 210 mV to reach a 10 mA/cm² current density. membranejournal.or.kr

Beyond hydrogen production, these materials are explored for CO₂ reduction. CTFs, with their π-conjugated structure and strong affinity for CO₂, are utilized as catalysts for the photo- and electrocatalytic conversion of CO₂ into valuable fuels and chemicals, representing a green approach to mitigating environmental and energy challenges. researchgate.net The tunable chemical and electronic structures of CTFs allow for the optimization of their catalytic activity and selectivity, making them a versatile platform for a range of electrocatalytic applications. frontiersin.org

Table 1: Electrocatalytic Performance of Triazine-Based Materials

Catalyst Reaction Performance Metric Value Reference
Ni-COF HER Overpotential @ 10 mA cm⁻² 208 mV acs.org
Ni-COF OER Charge-Transfer Resistance (Rct) 1.53 Ω acs.org
Co-COF OER Charge-Transfer Resistance (Rct) 4.72 Ω acs.org
Fe-COF OER Charge-Transfer Resistance (Rct) 8.33 Ω acs.org
PDT-COF HER Overpotential @ 10 mA cm⁻² 210 mV membranejournal.or.kr

Advanced Separation and Adsorption Technologies

The high surface area, tunable porosity, and nitrogen-rich surfaces of frameworks derived from this compound make them exceptionally well-suited for separation and adsorption applications.

Gas Capture and Storage Media (e.g., CO₂, H₂)

The development of efficient materials for capturing and storing gases like carbon dioxide and hydrogen is crucial for addressing climate change and enabling a hydrogen-based economy. Porous polymers derived from triazine precursors show great promise in this area. The nitrogen atoms in the triazine rings act as Lewis basic sites, creating a strong affinity for CO₂, an acidic gas.

A microporous organic polymer, CMOP-1, synthesized from a 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) unit, demonstrated a CO₂ uptake of 1.85 mmol·g⁻¹ at 273 K and 1.0 bar. ossila.com This same material also showed a significant hydrogen (H₂) storage capacity of up to 2.94 mmol·g⁻¹ (approximately 0.59 wt%) at 77 K and 1.0 bar. ossila.com Another study on a triazine-based covalent organic polymer (TRITER-1) reported an exceptional CO₂ uptake capacity of 58.9 wt% at 273 K under 5 bar pressure. rsc.org

Furthermore, nitrogen-doped porous carbons derived from triazine-based hyper-cross-linked polymers have been optimized for CO₂ capture. One such material, prepared at 700 °C with KOH activation, achieved a high CO₂ uptake of 240 mg/g (5.45 mmol/g) at 273 K and 1 bar, with excellent recyclability. researchgate.net Computational and experimental studies confirm that the high nitrogen content, particularly pyridinic and quaternary nitrogen, coupled with ultramicroporosity, are key factors for high CO₂ uptake and selectivity over other gases like N₂. researchgate.net

Table 2: Gas Adsorption Capacities of Triazine-Based Porous Polymers

Material Gas Adsorption Capacity Conditions Reference
CMOP-1 CO₂ 1.85 mmol·g⁻¹ 273 K / 1.0 bar ossila.com
CMOP-1 H₂ 2.94 mmol·g⁻¹ 77 K / 1.0 bar ossila.com
TRITER-1 CO₂ 58.9 wt% 273 K / 5 bar rsc.org
An-CTF-10-500 CO₂ 5.65 mmol·g⁻¹ 273 K
COFZ1 CO₂ 24.21 cm³ g⁻¹ 273 K / 1 bar acs.orgnih.gov
NPC (KOH activated) CO₂ 240 mg·g⁻¹ 273 K / 1 bar researchgate.net
Porphyrin-Triazine Polymer CO₂ 173 mg·g⁻¹ 273 K / 1.0 bar researchgate.net

Membrane Science and Nanofiltration Applications

The processability of triazine-based polymers into membranes opens up their use in continuous separation processes, which are often more energy-efficient than batch adsorption. Covalent Triazine Frameworks (CTFs) have been incorporated into mixed-matrix membranes (MMMs) to enhance their gas separation performance. membranejournal.or.kr

For example, CTF-1 has been used as a filler material in polysulfone (PSF) membranes. frontiersin.org The resulting MMMs showed a noticeable improvement in CO₂ permeability compared to the pure polymer membrane, while maintaining selectivity for CO₂ over N₂ and CH₄. membranejournal.or.krfrontiersin.org A key advantage of CTFs in this context is their excellent thermal and chemical stability, which is crucial for industrial applications that may involve harsh conditions. membranejournal.or.kr

Researchers have also developed methods to fabricate ultrathin, neat CTF membranes. One strategy involves a graphene-oxide assisted method to create a CTF-1 membrane that exhibited a H₂/CO₂ selectivity of 22.3. Another innovative approach uses a superacid-promoted sol-gel process to synthesize nanoporous CTF membranes directly from aromatic nitrile monomers. ornl.govornl.gov These membranes, and the carbon molecular sieve membranes derived from their pyrolysis, are highly promising for efficient CO₂ separation due to their abundant ultramicropores and CO₂-philic functional groups. ornl.gov While much of the focus has been on gas separation, the tunable pore sizes of these membranes suggest significant potential for liquid-phase nanofiltration, an area ripe for future exploration.

Liquid Phase Separations and Dye Adsorption

The contamination of water sources with organic dyes from industrial effluents is a significant environmental problem. The porous and chemically robust nature of triazine-based frameworks makes them excellent candidates for adsorbing and removing these pollutants from water.

Triazine-based COFs have demonstrated remarkable efficiency in dye removal. In one study, a (3,3)-connected triazine-based COF named COFZ1 showed maximum adsorption capacities of 510 mg g⁻¹ for methylene (B1212753) blue (MB) and 564 mg g⁻¹ for gentian violet (GV). acs.orgnih.gov The adsorption process was found to follow a monolayer chemisorption model. acs.orgnih.gov Another study on porous CTFs also confirmed their potential for removing multiple types of dyes, with the primary mechanisms being pore-filling, electrostatic attraction, and hydrogen bonding interactions with the triazine structure. nih.gov

The performance of these materials often surpasses that of traditional adsorbents like activated carbon. For instance, a CTF was shown to have an adsorption capacity of 1.01 mmol/g for Rhodamine B (RhB), significantly higher than the 0.36 mmol/g observed for activated carbon under identical conditions. researchgate.net The high nitrogen content and large surface area of these frameworks are key to their superior performance in capturing organic molecules from aqueous solutions. acs.orgresearchgate.net

Table 3: Dye Adsorption Performance of Triazine-Based Frameworks

Adsorbent Dye Maximum Adsorption Capacity Reference
COFZ1 Methylene Blue (MB) 510 mg·g⁻¹ acs.orgnih.gov
COFZ1 Gentian Violet (GV) 564 mg·g⁻¹ acs.orgnih.gov
CTF Rhodamine B (RhB) 1.01 mmol·g⁻¹ researchgate.net
CTF Brilliant Red X-3B 0.43 mmol·g⁻¹ researchgate.net
CTF Scarlet 4BS 0.18 mmol·g⁻¹ researchgate.net

Sensing Platforms and Chemo-sensors

The unique electronic properties and the capacity for specific molecular interactions make materials derived from this compound highly suitable for developing advanced chemical sensors.

Molecular Recognition Elements and Signal Transduction

The ability to detect specific molecules relies on two key components: a recognition element that selectively binds to the target analyte and a transducer that converts this binding event into a measurable signal. The structure of this compound and its polymeric derivatives provides a versatile platform for both functions.

The triazine core and its ethynyl arms can participate in highly specific non-covalent interactions, such as hydrogen bonding and halogen bonding. Studies on the on-surface self-assembly of this compound (TET) on metal surfaces have shown the formation of highly ordered, graphyne-like networks. researchgate.net These networks are stabilized by precise N···H–C(sp) hydrogen bonds, demonstrating the molecule's inherent ability to act as a molecular recognition unit. researchgate.net This principle of specific intermolecular recognition is the foundation of chemo-sensor design.

Frameworks built from these units, like CTFs, can serve as the entire sensing platform. A computational study investigated a Covalent Triazine Framework (CTF-0) as an electrochemical sensor for industrial pollutants like O₃, NO, and SO₂. nih.govrsc.org The study showed that the adsorption of these gas molecules onto the CTF-0 surface leads to a measurable change in the material's electronic properties, specifically a reduction in the HOMO-LUMO energy gap. rsc.org This change in electronic properties forms the basis of the signal transduction. For example, the adsorption of ozone (O₃) caused the largest energy gap reduction, indicating the highest sensitivity for this analyte. rsc.org

Furthermore, CTFs have been used in practical sensing applications. A CTF-1 material with oxidase-like activity was used to develop a chemiluminescent sensor for rutin, achieving a very low detection limit of 0.015 µM. nih.gov In another example, an iron-doped CTF was synthesized to serve as a platform for both electrochemical and photoelectrochemical (PEC) sensors, leveraging the material's enhanced light absorption and electronic properties for signal generation. acs.org These examples highlight how the molecular-level recognition capabilities and tunable electronic structures of triazine-based materials can be harnessed to create highly sensitive and selective chemical sensors.

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
This compoundThis compound
TETThis compound
TEPT2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine
Ni-COFNickel-Covalent Organic Framework
Co-COFCobalt-Covalent Organic Framework
Fe-COFIron-Covalent Organic Framework
PDT-COFPyromellitic diimide and triazine-containing Covalent Organic Framework
CTFCovalent Triazine Framework
COFCovalent Organic Framework
CMOP-1A microporous organic polymer from TEPT
An-CTF-10-500Anthracene-based Covalent Triazine Framework
TRITER-1A triazine-based covalent organic polymer
COFZ1(3,3)-connected triazine-based Covalent Organic Framework
NPCNitrogen-doped Porous Carbon
CTF-1Covalent Triazine Framework-1
PSFPolysulfone
CTF-0Covalent Triazine Framework-0
Fe-MA-Dha-CTFIron-doped Covalent Triazine Framework from melamine (B1676169) and 2,5-dihydroxyterephthalaldehyde
MBMethylene Blue
GVGentian Violet
RhBRhodamine B

Gas Sensing Capabilities

Frameworks derived from this compound (TET) are being explored for their potential in gas sensing and storage, largely owing to the inherent porosity and nitrogen-rich nature of the resulting polymers. While direct studies on materials synthesized exclusively from TET are emerging, research on closely related triazine-based porous organic polymers (POPs) provides significant insights into their gas sorption properties.

For instance, a microporous organic polymer, CMOP-1, was synthesized using a click polymerization reaction between an aromatic azide (B81097) linker and 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (TEPT), a derivative of TET. ossila.com This material demonstrated a significant Brunauer–Emmett–Teller (BET) surface area of 431 m²·g⁻¹ and exhibited notable uptake of various gases. The nitrogen-rich structure is credited for its superior adsorption capabilities. ossila.com

Similarly, a porous organic polymer synthesized from 2,4,6-triallyloxy-1,3,5-triazine, another triazine derivative, showed a high surface area of 644 m² g⁻¹ and good properties for CO2 adsorption. researchgate.net The development of organic field-effect transistor (OFET)-based gas sensors has also highlighted the potential of polymer semiconductors for detecting gases like nitrogen dioxide (NO₂) at room temperature. mdpi.com The amorphous nature of some polymer films can facilitate gas diffusion, which is a critical factor for sensing performance. mdpi.com These findings underscore the potential of designing TET-based frameworks for selective and sensitive gas detection applications.

Table 1: Gas Adsorption Data for a TEPT-Derived Microporous Organic Polymer (CMOP-1)

Gas Adsorption Capacity Conditions Source
Carbon Dioxide (CO₂) 1.85 mmol·g⁻¹ 273 K / 1.0 bar ossila.com
Hydrogen (H₂) 2.94 mmol·g⁻¹ 77 K / 1.0 bar ossila.com

Catalysis in Extended Frameworks

The integration of this compound into extended frameworks, such as covalent organic frameworks (COFs) and conjugated microporous polymers (CMPs), creates materials with significant catalytic potential. The triazine unit, being electron-deficient and nitrogen-rich, can act as an active site for various catalytic transformations.

Heterogeneous Catalysis via Framework Integration

Frameworks built from triazine derivatives serve as robust heterogeneous catalysts due to their high surface area, permanent porosity, and exceptional thermal and chemical stability. The synthesis of these materials can be achieved through various methods, including Sonogashira–Hagihara cross-coupling reactions, which are suitable for ethynyl-functionalized monomers like TET and its derivatives. ossila.com

The resulting porous polymers can act as efficient and, crucially, recyclable catalysts. For example, a porous polymer derived from 2,4,6-triallyloxy-1,3,5-triazine has been shown to be a highly recyclable, base-catalyzed organocatalyst. researchgate.net The catalytic sites are integrated directly into the solid framework, which facilitates the separation of the catalyst from the reaction mixture, simplifying product purification and allowing for the reuse of the catalyst in multiple cycles. researchgate.net The stable covalent bonds within these triazine frameworks ensure that the catalytic sites are not leached into the reaction medium, a common issue with supported catalysts.

Photocatalytic Systems (e.g., Hydrogen Evolution, Photo-oxidation)

Triazine-based frameworks are promising materials for photocatalysis, particularly for solar fuel production and environmental remediation. Their conjugated structures allow for efficient light absorption, while the tailored electronic properties facilitate charge separation and transport.

Hydrogen Evolution: Conjugated microporous polymers (CMPs) containing triazine units have been extensively studied for visible-light-driven photocatalytic hydrogen evolution from water. nih.gov The nitrogen atoms within the triazine ring are considered active sites for proton reduction due to their lone pair electrons and electron-deficient character. nih.gov In these systems, a photosensitizer absorbs light, generating an excited state. The photogenerated electrons are then transferred, often with the help of a co-catalyst like platinum, to reduce protons to hydrogen gas. nih.govresearchgate.net For instance, two CMPs containing triazine and dibenzothiophene-S,S-dioxide units achieved hydrogen evolution rates (HERs) of 9,698.5 μmol g⁻¹ h⁻¹ and 4,727.1 μmol g⁻¹ h⁻¹, respectively, under visible light irradiation (≥420 nm) with a sacrificial agent. nih.gov

Photo-oxidation: In addition to reduction reactions, triazine-based materials can also photocatalyze oxidation reactions. Metal-organic frameworks (MOFs) constructed using the ligand 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid have been shown to be photocatalytically active for the decomposition of organic dyes like methyl orange (MO) under UV light irradiation. rsc.org This demonstrates the potential of incorporating triazine moieties into frameworks to create photocatalysts capable of degrading organic pollutants.

Table 2: Photocatalytic Hydrogen Evolution Rates (HER) for Triazine-Based CMPs

Catalyst Linkage Unit HER (μmol g⁻¹ h⁻¹) Light Conditions Sacrificial Agent Source
CMP-1 Triazine-Benzene 9,698.5 ≥420 nm TEOA nih.gov

Organocatalytic and Metal-Free Catalysis

A significant advantage of frameworks derived from this compound is the potential for metal-free catalysis. The inherent properties of the nitrogen-rich triazine network can be harnessed for organocatalysis, avoiding the cost and potential toxicity associated with metal catalysts.

Porous organic polymers containing triazine units have demonstrated efficacy as base-catalyzed organocatalysts. One such polymer, synthesized from divinylbenzene (B73037) and 2,4,6-triallyloxy-1,3,5-triazine, was used to catalyze the one-pot, multicomponent condensation reaction for synthesizing 2-amino-chromenes. researchgate.net The basic sites on the polymer surface, attributed to the nitrogen atoms in the triazine rings, were responsible for its catalytic activity. researchgate.net

Furthermore, the development of metal-free triazine-based photocatalyst films highlights the move towards more sustainable catalytic systems. ossila.com The photocatalytic activity in these materials arises directly from the electronic structure of the organic framework itself, rather than from an incorporated metal center. This is exemplified in photocatalytic hydrogen evolution where the conjugated polymer acts as the primary light absorber and catalyst, often only requiring a metal co-catalyst like platinum in small amounts to enhance efficiency. nih.govresearchgate.net The precursor to TET, 2,4,6-trichloro-1,3,5-triazine (TCT), has also been used as an organic catalyst in various transformations, indicating the fundamental catalytic potential of the triazine core. researchgate.net

Future Perspectives and Emerging Research Avenues for 2,4,6 Triethynyl 1,3,5 Triazine Chemistry

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The convergence of computational science and materials chemistry is set to revolutionize the discovery and design of new materials. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process, and their application to 2,4,6-triethynyl-1,3,5-triazine chemistry holds immense potential. arxiv.org

The vast chemical space that can be explored by modifying the this compound core and its peripheral groups presents a perfect opportunity for high-throughput computational screening. By leveraging AI, researchers can efficiently navigate this space to identify candidates with optimized electronic, optical, or catalytic properties for specific applications.

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Outcome
Property Prediction Regression Models, Neural NetworksAccurate prediction of electronic band gaps, charge carrier mobilities, and mechanical properties of new derivatives.
New Materials Discovery Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)De novo design of novel triazine-based molecules with tailored functionalities.
Reaction Optimization Bayesian Optimization, Reinforcement LearningOptimization of synthesis conditions for higher yields and purity of this compound and its polymers.
Spectra Analysis Convolutional Neural Networks (CNNs)Automated and high-throughput analysis of spectroscopic data for material characterization.

Sustainable Synthesis and Green Chemistry Approaches

The growing emphasis on environmental sustainability is driving a shift towards greener synthetic methodologies in chemistry. For this compound and its derivatives, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Recent research has focused on developing catalyst-free and room-temperature synthesis methods for triazine-based covalent organic frameworks (COFs). One-step polycondensation and solvent-free synthesis are promising green approaches for producing these materials. acs.org Furthermore, the use of greener solvents, such as water, is being explored to reduce the environmental impact of the synthesis process. mdpi.com

The development of efficient and sustainable protocols is crucial for the large-scale production of these materials. Microwave-assisted and ultrasound-assisted methods have been shown to be effective in synthesizing triazine derivatives, often with reduced reaction times and improved yields. mdpi.comresearchgate.net

Multi-Stimuli Responsive Materials Development

Materials that can respond to multiple external stimuli, such as light, heat, pH, and electric fields, are highly sought after for applications in sensing, drug delivery, and smart devices. nih.govuq.edu.aunih.gov The unique electronic structure of this compound makes it an excellent candidate for the development of such multi-stimuli responsive materials.

While much of the current research on multi-stimuli responsive materials focuses on other polymer systems like those based on viologens or N-isopropylacrylamide, the principles can be applied to triazine-based frameworks. acs.orgmdpi.com The nitrogen atoms in the triazine ring can act as protonation sites, leading to pH-responsive behavior. The extended π-conjugation of polymers derived from this compound can be modulated by light, leading to photochromic or photoluminescent responses.

The incorporation of different functional groups onto the triazine core or the ethynyl (B1212043) side chains can further enhance the responsiveness to various stimuli. For example, the introduction of long alkyl chains could impart thermal responsiveness. The development of materials based on this compound that respond to a combination of these stimuli is a key area for future research.

Hybrid Systems and Composites with Other Advanced Materials

The properties of materials derived from this compound can be significantly enhanced by creating hybrid systems and composites with other advanced materials. This approach allows for the combination of the unique features of the triazine-based framework with the desirable properties of other materials, such as the high conductivity of graphene or the catalytic activity of metal nanoparticles.

Research has already demonstrated the formation of graphyne-like networks on metal surfaces using this compound derivatives. researchgate.net These 2D materials exhibit interesting electronic properties and have potential applications in electronics and catalysis.

Furthermore, the porous nature of covalent triazine frameworks (CTFs) makes them ideal candidates for hosting other materials. For example, the incorporation of metal nanoparticles within the pores of a CTF can lead to highly active and stable catalysts. The creation of sandwich-like superstructures, for instance with 2D materials like MoS₂, can significantly improve electronic transmission pathways. researchgate.net

Table 2: Examples of Hybrid Systems with this compound Derivatives

Hybrid Material ComponentResulting Property EnhancementPotential Application
Graphene Improved electrical conductivity, mechanical strengthFlexible electronics, energy storage
Metal Nanoparticles (e.g., Ag, Au) Enhanced catalytic activity, plasmonic propertiesCatalysis, sensing, nanomedicine
Quantum Dots Tunable optical and electronic propertiesOptoelectronics, bioimaging
Other 2D Materials (e.g., MoS₂, h-BN) Heterojunction formation, enhanced charge separationPhotocatalysis, electronics

Scale-Up Challenges and Industrial Translation of Advanced Triazine Materials

Despite the promising properties of materials derived from this compound, their successful translation from the laboratory to industrial applications faces several hurdles. The primary challenge lies in the scalable and cost-effective synthesis of the monomer and the resulting polymers.

While gram-scale synthesis of some triazine-based frameworks has been reported, moving to kilogram or ton-scale production requires overcoming significant chemical engineering challenges. acs.org The harsh conditions, such as high temperatures, often required for the synthesis of crystalline covalent triazine frameworks (CTFs) can be a major obstacle for large-scale production. mdpi.com Developing milder, more efficient, and continuous-flow synthesis methods is therefore a critical area of research.

Another challenge is the processability of the resulting materials. Many of the advanced polymers derived from this compound are insoluble and infusible, which makes their fabrication into films, fibers, or other useful forms difficult. Developing methods for post-synthetic modification or for synthesizing processable precursors is essential for their practical application.

Finally, the long-term stability and durability of these materials under real-world operating conditions need to be thoroughly investigated. For applications in areas such as energy storage or catalysis, the materials must be able to withstand numerous cycles of operation without significant degradation. rsc.org Addressing these scale-up and industrial translation challenges will be key to unlocking the full potential of this compound-based materials. rsc.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 2,4,6-Triethynyl-1,3,5-triazine, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For analogous triazines (e.g., 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine), cyanuric chloride reacts with organophosphorus reagents in the presence of a base . For ethynyl derivatives, ethynylating agents (e.g., terminal alkynes) may substitute phenyl or phosphoryl groups under Sonogashira coupling conditions. Solvent choice (e.g., THF or DMF) and temperature (60–120°C) critically affect yield and purity. Kinetic studies using techniques like HPLC or in situ NMR can optimize conditions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Confirms ethynyl proton absence and triazine ring integrity.
  • FT-IR : Identifies C≡C stretching (~2100 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).
  • X-ray crystallography : Resolves molecular geometry, particularly steric effects from ethynyl groups .
  • Elemental analysis : Validates purity (>95% required for coordination chemistry) .

Q. How does the electron-deficient triazine core influence reactivity in cross-coupling reactions?

The triazine ring acts as an electron-accepting scaffold, enhancing reactivity in Suzuki-Miyaura or Heck couplings. Ethynyl groups introduce steric constraints, requiring bulky ligands (e.g., XPhos) to stabilize intermediates. Kinetic studies using UV-Vis or cyclic voltammetry can monitor electron-transfer processes .

Advanced Research Questions

Q. What strategies optimize this compound for metal-organic framework (MOF) synthesis?

Ethynyl groups enable π-backbonding with transition metals (e.g., Cu(I), Ag(I)), forming stable nodes. Solvothermal synthesis in DMF at 80–100°C promotes framework assembly. Post-synthetic modification (PSM) with azide-alkyne "click" chemistry introduces functional groups (e.g., -COOH for gas adsorption) . Pore size and stability are characterized via BET surface area analysis and PXRD .

Q. How can computational modeling predict regioselectivity in triazine-based reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of this compound localizes on the triazine ring, favoring nucleophilic attack at the 2-position. MD simulations assess solvent effects on transition states .

Q. What experimental approaches resolve contradictions in reported catalytic activity of triazine-metal complexes?

Discrepancies often arise from varying ligand-metal ratios or solvent polarity. Redo experiments under standardized conditions (e.g., 1:3 metal:ligand in acetonitrile) and use EXAFS to confirm coordination geometry. Compare turnover numbers (TONs) using GC-MS or ICP-OES .

Q. How do steric effects from ethynyl groups impact supramolecular assembly?

Ethynyl substituents hinder π-π stacking but promote van der Waals interactions in crystalline phases. Single-crystal XRD of co-crystals with fullerenes (e.g., C60) reveals host-guest geometries. DSC and TGA assess thermal stability .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Use flame-resistant gloves (e.g., nitrile) and fume hoods due to ethynyl group flammability.
  • Store under argon at –20°C to prevent oxidation.
  • Quench waste with aqueous FeSO4 to neutralize reactive intermediates .

Q. How to troubleshoot low yields in multi-step syntheses involving ethynyl-triazines?

  • Step 1 : Verify alkyne precursor purity via GC.
  • Step 2 : Optimize deprotection of trimethylsilyl (TMS)-protected ethynyl groups using K2CO3/MeOH.
  • Step 3 : Use Pd/Cu catalysts with ligand screening (e.g., PPh3 vs. BINAP) to enhance coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Triethynyl-1,3,5-triazine
Reactant of Route 2
2,4,6-Triethynyl-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.